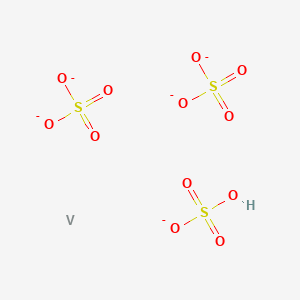
Bis(4H-octafluorobutyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4H-octafluorobutyl) disulfide: is a chemical compound with the molecular formula C8H2F16S2 . It is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 4H-octafluorobutyl group. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4H-octafluorobutyl) disulfide typically involves the reaction of 4H-octafluorobutyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is scalable and efficient, producing the desired disulfide compound in good yields.
Industrial Production Methods: In industrial settings, the production of This compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(4H-octafluorobutyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4H-octafluorobutyl) disulfide is used as a building block in the synthesis of fluorinated organic compounds. Its unique properties make it valuable in the development of materials with high thermal and chemical stability.
Biology and Medicine: In biological research, This compound is used as a probe to study disulfide bond formation and reduction in proteins. Its fluorinated nature allows for easy detection using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: The compound is used in the production of specialty polymers and coatings that require high resistance to harsh chemical environments. It is also used in the development of advanced lubricants and surfactants.
Mechanism of Action
Bis(4H-octafluorobutyl) disulfide: exerts its effects primarily through the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect protein structure and function, making it a useful tool in biochemical research .
Comparison with Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Bis(4-fluorophenyl) disulfide
Uniqueness: Bis(4H-octafluorobutyl) disulfide is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to oxidation and reduction. This makes it particularly valuable in applications where chemical robustness is required .
Properties
Molecular Formula |
C8H2F16S2 |
|---|---|
Molecular Weight |
466.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-(1,1,2,2,3,3,4,4-octafluorobutyldisulfanyl)butane |
InChI |
InChI=1S/C8H2F16S2/c9-1(10)3(13,14)5(17,18)7(21,22)25-26-8(23,24)6(19,20)4(15,16)2(11)12/h1-2H |
InChI Key |
IWOQYBNBOXFATQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)SSC(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




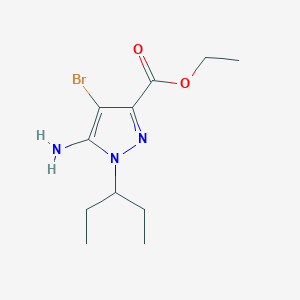

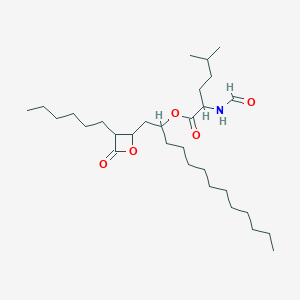
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
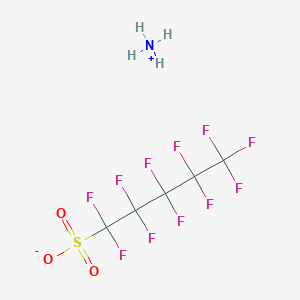

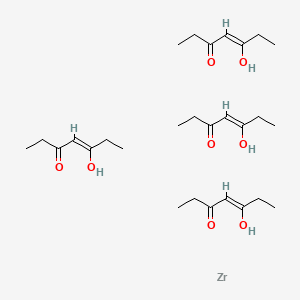

![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)

